D-Glucose-1-12C (13C depleted at C1)

NMR Spectroscopy Ligand Binding Membrane Proteins

D-Glucose-1-12C features selective 13C depletion at the anomeric C1 position (≤0.07% 13C), delivering a 'silent' background in 13C NMR that natural-abundance or uniformly 13C-labeled glucose cannot provide. This unique spectral clarity is critical for solid-state NMR of membrane protein-ligand complexes, clean metabolic flux tracing, and benchmarking advanced hyperpolarization/cryoprobe methods. Procure this grade when experimental fidelity depends on eliminating confounding glucose-derived 13C signals at C1.

Molecular Formula ¹²CC₅H₁₂O₆
Molecular Weight 180.15
Cat. No. B1161205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-1-12C (13C depleted at C1)
Molecular Formula¹²CC₅H₁₂O₆
Molecular Weight180.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-1-12C (13C Depleted at C1): High-Fidelity NMR Probe for Metabolic Tracing and Ligand Binding Studies


D-Glucose-1-12C (13C depleted at C1) is a stable isotope-labeled monosaccharide in which the carbon-13 isotope at the C1 position has been selectively depleted relative to natural abundance (~1.1% 13C). This results in a molecular formula of ¹²CC₅H₁₂O₆ and a molecular weight of 180.15 . The compound is employed as a specialized research tool in nuclear magnetic resonance (NMR) spectroscopy, where the site-specific absence of the 13C NMR signal at the C1 position provides a controlled 'silent' background. This enables the unambiguous detection of introduced 13C-labeled ligands or metabolites without interference from endogenous glucose signals [1].

Why D-Glucose-1-12C Cannot Be Substituted by Natural Abundance or Uniformly Labeled Glucose in Critical NMR Assays


Generic substitution with natural abundance glucose or uniformly 13C-labeled ([U-13C₆]) glucose fails in applications requiring high signal fidelity because it introduces significant background noise or confounding signals. Natural abundance glucose contains ~1.1% 13C at each carbon position, creating a detectable and problematic 'background' in 13C NMR studies [1]. Conversely, while [U-13C₆]glucose enhances signals globally, its use in tracer studies can obscure the specific metabolic fate of individual carbon atoms. In ligand-binding assays, the high 13C background from natural glucose in cell membranes has been shown to completely obscure the binding signals of 13C-labeled ligands [2]. The site-specific depletion at C1 in D-Glucose-1-12C overcomes these limitations by providing a clean spectral baseline, a capability that generic alternatives inherently lack.

Quantitative Evidence of D-Glucose-1-12C's Differentiation from 13C-Enriched and Natural Glucose


13C-Depleted Glucose Reduces NMR Background to ≤0.07%, Enabling Ligand-Binding Detection

In 13C solid-state NMR studies of the bacterial galactose-H+ symport protein GalP, growth of E. coli on 13C-depleted glucose (as D-Glucose-1-12C) reduced the natural 13C background in bacterial membranes to ≤0.07%. This dramatic reduction enabled the detection of binding for the 13C-labeled inhibitor forskolin, a signal that was otherwise completely obscured when using standard glucose [1].

NMR Spectroscopy Ligand Binding Membrane Proteins

Site-Specific 13C Depletion at C1 Provides a 'Silent' Tracer for Metabolic Flux Analysis

When D-Glucose-1-12C is used as a metabolic substrate, the C1 carbon contributes no 13C NMR signal. This allows researchers to trace the specific fate of carbon atoms introduced via a second, 13C-labeled substrate (e.g., [2-13C]acetate) without interference. The absence of a C1-13C signal eliminates the need for complex spectral deconvolution to distinguish between the endogenous glucose-derived carbons and the labeled tracer [1].

Metabolic Flux Analysis Glycolysis Isotopomer Analysis

Enables Unambiguous Interpretation of 13C-Labeled Forskolin Binding to GalP in E. coli Membranes

Using E. coli membranes grown on D-Glucose-1-12C (13C ≤ 0.07%), the binding of 13C-labeled forskolin to the GalP protein was clearly detected via 13C solid-state NMR. The chemical shift changes upon binding were measurable, and the dissociation constant (Kd) was determined. This direct binding evidence was unattainable with natural abundance glucose due to the high and overlapping 13C background from membrane lipids and proteins [1].

Drug Discovery Membrane Transporters Solid-State NMR

Optimal Application Scenarios for D-Glucose-1-12C Based on Proven Differentiation


Solid-State NMR Studies of Ligand Binding to Membrane Proteins

D-Glucose-1-12C is the preferred carbon source for culturing bacteria (e.g., E. coli) to produce membrane proteins with minimal 13C background. As demonstrated in studies of the GalP symporter, the resulting membranes allow for the direct detection of binding by 13C-labeled ligands via solid-state NMR, enabling the determination of binding affinities (Kd) and mapping of interaction sites [1].

High-Fidelity Metabolic Flux Analysis in Mixed Tracer Experiments

In experiments where a 13C-labeled tracer (e.g., [2-13C]acetate) is co-administered with glucose, D-Glucose-1-12C provides a 'silent' C1 position. This prevents the glucose-derived 13C signal from confounding the analysis of the tracer's metabolic fate through pathways like the TCA cycle and gluconeogenesis, leading to more precise flux quantifications [2].

Calibration and Validation of High-Sensitivity 13C NMR Methods

The extremely low 13C abundance at the C1 position (≤0.07%) makes D-Glucose-1-12C an ideal standard for establishing baseline noise levels and validating the sensitivity of advanced 13C NMR techniques, including cryoprobe-equipped spectrometers and hyperpolarization methods, where background suppression is critical.

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